![molecular formula C14H10N4O3S B126668 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide CAS No. 851681-89-5](/img/structure/B126668.png)
5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
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Overview
Description
The compound “5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Scientific Research Applications
Phosphodiesterase 2 (PDE2) Inhibition
BML-288 is a potent and selective inhibitor of phosphodiesterase PDE2 . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 40 nM . This means that BML-288 is highly effective at inhibiting PDE2.
Selectivity Over Other Enzymes
BML-288 displays no effect on a panel of over 80 receptors, ion channels, and enzymes . This indicates that BML-288 is highly selective for PDE2 and does not interfere with the functioning of other enzymes, receptors, or ion channels.
Comparison with Other PDE2 Inhibitors
BML-288 is more potent and selective than EHNA (TBI2438), another commonly used PDE2 inhibitor . This suggests that BML-288 could be a better choice for research applications that require PDE2 inhibition.
Cell Permeability
BML-288 is cell permeable . This property is crucial for in vivo studies as it allows the compound to cross cell membranes and exert its effects within cells.
Non-Inhibition of 5-Lipoxygenase (5-LO) and Cyclooxygenase (COX-1)
BML-288 demonstrates no inhibition of 5-lipoxygenase (5-LO) or cyclooxygenase (COX-1) . This means that BML-288 does not interfere with the functioning of these enzymes, which play key roles in inflammation and pain pathways.
Solubility and Storage
BML-288 is soluble in DMSO (up to 25 mg/ml) . It can be stored at -20°C for up to 2 years . These properties make BML-288 easy to handle and store, which is beneficial for long-term research projects.
Future Directions
The future directions of research on “5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, new, effective drugs and anticancer strategies are still being sought, and one of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity .
Mechanism of Action
BML-288, also known as 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, is a potent and selective inhibitor of phosphodiesterase PDE2 .
Target of Action
The primary target of BML-288 is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down the cyclic nucleotides cAMP and cGMP, which play crucial roles in many biological processes including the regulation of glucose and lipid metabolism, cell proliferation, and cell death.
Mode of Action
BML-288 interacts with PDE2 and inhibits its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these cyclic nucleotides can then amplify the response of the cell to hormonal stimulation.
Biochemical Pathways
The inhibition of PDE2 by BML-288 affects the cAMP and cGMP signaling pathways . These pathways are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation. By inhibiting PDE2, BML-288 can potentially modulate these processes.
Result of Action
The inhibition of PDE2 by BML-288 leads to an increase in the levels of cAMP and cGMP in the cell . This can amplify the cell’s response to hormonal stimulation, potentially affecting processes such as inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation.
Action Environment
The action of BML-288 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .
properties
IUPAC Name |
5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-18-9-4-7-2-3-21-10(7)5-8(9)11(13(18)20)12(19)16-14-17-15-6-22-14/h2-6,11H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLSKSSPKAKJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NN=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465947 |
Source
|
Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |
CAS RN |
851681-89-5 |
Source
|
Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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